1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C4H8N4.2ClH and a molecular weight of 185.06 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes the compound effective in inhibiting the growth of microorganisms and in modulating biochemical processes .
Comparison with Similar Compounds
Similar compounds to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride include:
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but with an additional ethyl group, which may affect its reactivity and applications.
1-(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: The presence of a phenyl group in this compound can enhance its binding affinity to certain targets.
4-amino-4H-1,2,4-triazole: This compound lacks the methyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This compound, with the molecular formula and a molecular weight of 185.06 g/mol, is recognized for its potential as an antimicrobial and antifungal agent due to its triazole structure, which is known for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and disrupting biological pathways. This mechanism makes it effective against a range of microorganisms.
Biological Activity Overview
The following table summarizes the primary biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Effective against various bacteria and fungi. Inhibits growth by interfering with cell wall synthesis or function. |
Antifungal | Targets fungal pathogens by disrupting ergosterol biosynthesis, a key component of fungal cell membranes. |
Enzyme Inhibition | Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. |
Coordination Chemistry | Functions as a ligand in coordination complexes, enhancing the reactivity of metal ions. |
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound in various applications:
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Fungal Inhibition :
-
Enzyme Interaction Studies :
- Investigations into its role as an enzyme inhibitor revealed that it competes effectively with substrate molecules for binding sites on target enzymes involved in nucleotide synthesis pathways. This property suggests potential applications in cancer therapeutics.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar triazole compounds:
Compound | Structural Difference | Biological Activity |
---|---|---|
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | Additional ethyl group | Enhanced binding affinity |
4-Amino-4H-1,2,4-triazole | Lacks methyl group | Varied reactivity; less effective as an antifungal |
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine | Presence of phenyl group | Increased specificity towards certain enzymes |
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRDSSALKDZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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